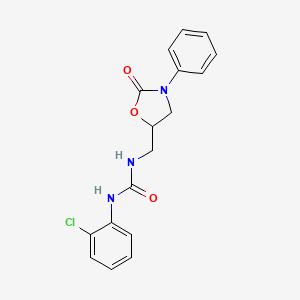
1-(2-Chlorophenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "CPMU" and has been synthesized using different methods.
Scientific Research Applications
Monoamine Oxidase Inhibition
Research has shown that compounds similar to "1-(2-Chlorophenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea" act as inhibitors of monoamine oxidase (MAO), with studies proposing mechanisms for this inhibition. For instance, one study suggests that the inhibition involves electron transfer processes leading to enzyme active site attachment, indicating a potential application in understanding and manipulating MAO activity for therapeutic purposes (Gates & Silverman, 1989).
Catalytic Applications
Another research application involves the use of certain urea derivatives in catalytic processes. For example, a Pd(OAc)2/[mmim]I catalyst system has been applied for the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, highlighting their potential in synthetic organic chemistry (Peng et al., 2008).
Antimicrobial and Antitumor Activities
Urea derivatives have been studied for their biological activity, including antimicrobial and antitumor properties. For example, novel thiazolyl urea derivatives exhibit promising antitumor activities, demonstrating the potential use of these compounds in developing new anticancer drugs (Ling et al., 2008).
Corrosion Inhibition
Furthermore, some urea derivatives have been evaluated as corrosion inhibitors, indicating their application in protecting metals against corrosion. This application is critical in industrial processes where metal longevity and integrity are paramount (Mistry et al., 2011).
Herbicidal Activity
Research has also highlighted the potential of certain urea derivatives as herbicides, inhibiting carotenoid biosynthesis in plants. This suggests their application in agricultural practices for weed control (Babczinski et al., 1995).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-8-4-5-9-15(14)20-16(22)19-10-13-11-21(17(23)24-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEFNHGPAYBKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


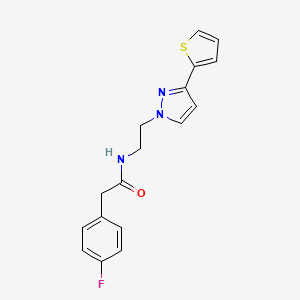
![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2952569.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2952570.png)
![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2952573.png)
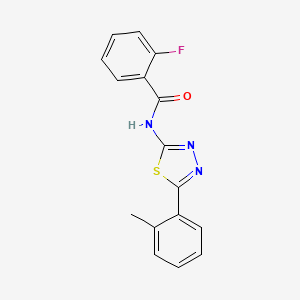
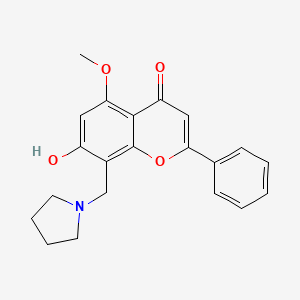
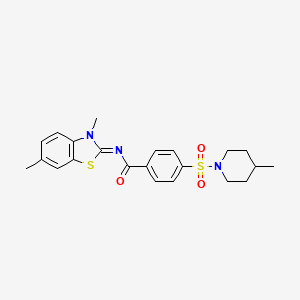
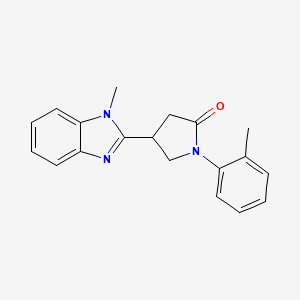

![Methyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2952581.png)
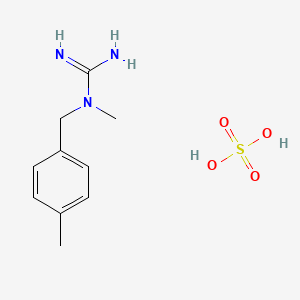
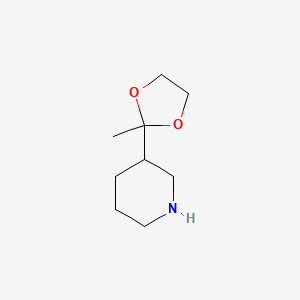
![3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2952587.png)